molecular formula C19H20Cl2N2 B5372166 1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine

1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine

Cat. No.: B5372166
M. Wt: 347.3 g/mol
InChI Key: CABYLOJWCLWQIT-VKAVYKQESA-N
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Description

1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with chlorophenyl and phenylprop-2-enyl groups, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2/c20-17(14-16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)19-9-5-4-8-18(19)21/h1-9,14H,10-13,15H2/b17-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABYLOJWCLWQIT-VKAVYKQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=CC2=CC=CC=C2)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenylpiperazine and 2-chloro-3-phenylprop-2-enyl bromide.

    Reaction Conditions: The reaction between 2-chlorophenylpiperazine and 2-chloro-3-phenylprop-2-enyl bromide is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or phenylprop-2-enyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: A simpler derivative with similar biological activities.

    1-(3-chlorophenyl)piperazine: Another chlorophenyl-substituted piperazine with distinct properties.

    1-(2-chlorophenyl)-4-phenylpiperazine: Lacks the phenylprop-2-enyl group but shares some pharmacological activities.

Uniqueness

1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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